molecular formula C27H30O2 B14360237 Triphenylmethyl octanoate CAS No. 96287-05-7

Triphenylmethyl octanoate

Cat. No.: B14360237
CAS No.: 96287-05-7
M. Wt: 386.5 g/mol
InChI Key: QFERHLNMKIOWSI-UHFFFAOYSA-N
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Description

Triphenylmethyl octanoate is an organic compound that belongs to the ester family. It is formed by the esterification of triphenylmethanol with octanoic acid. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylmethyl octanoate typically involves the esterification reaction between triphenylmethanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Triphenylmethanol+Octanoic AcidAcid CatalystTriphenylmethyl Octanoate+Water\text{Triphenylmethanol} + \text{Octanoic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Triphenylmethanol+Octanoic AcidAcid Catalyst​Triphenylmethyl Octanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl octanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Triphenylmethyl octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is used in studies involving lipid metabolism and enzyme activity.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triphenylmethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases, releasing triphenylmethanol and octanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylmethyl acetate
  • Triphenylmethyl butyrate
  • Triphenylmethyl hexanoate

Comparison

Triphenylmethyl octanoate is unique due to its longer carbon chain compared to similar compounds like triphenylmethyl acetate and triphenylmethyl butyrate. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. These differences make this compound suitable for specific applications where longer carbon chains are advantageous.

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research Its unique chemical properties and stability make it a valuable reagent in organic synthesis, biology, medicine, and industry

Properties

CAS No.

96287-05-7

Molecular Formula

C27H30O2

Molecular Weight

386.5 g/mol

IUPAC Name

trityl octanoate

InChI

InChI=1S/C27H30O2/c1-2-3-4-5-15-22-26(28)29-27(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3

InChI Key

QFERHLNMKIOWSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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